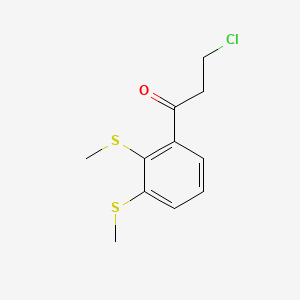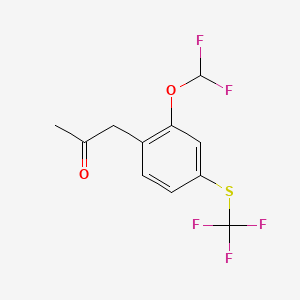
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with a unique structure that includes both difluoromethoxy and trifluoromethylthio groups
Méthodes De Préparation
The synthesis of 1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of difluoromethoxy and trifluoromethylthio groups onto a phenyl ring, followed by the formation of the propan-2-one moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Electrophilic Substitution: Introduction of the difluoromethoxy group via electrophilic substitution reactions.
Nucleophilic Substitution: Incorporation of the trifluoromethylthio group through nucleophilic substitution.
Ketone Formation: Formation of the propan-2-one moiety through standard ketone synthesis methods.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy and trifluoromethylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and molecular targets depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one include:
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one: Differing in the position of the trifluoromethylthio group.
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one: Another positional isomer with different chemical properties.
Propriétés
Formule moléculaire |
C11H9F5O2S |
|---|---|
Poids moléculaire |
300.25 g/mol |
Nom IUPAC |
1-[2-(difluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9F5O2S/c1-6(17)4-7-2-3-8(19-11(14,15)16)5-9(7)18-10(12)13/h2-3,5,10H,4H2,1H3 |
Clé InChI |
BZGSVBQWWUDPSG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=C(C=C1)SC(F)(F)F)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


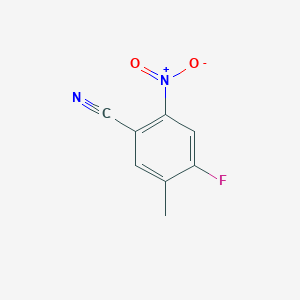

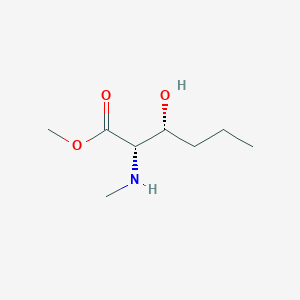
![2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B14068784.png)
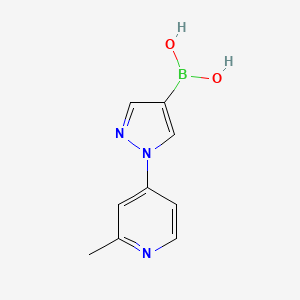
![trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B14068798.png)
![3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate](/img/structure/B14068799.png)



![3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14068835.png)
